1-(3,4-dihydro-2H-chromen-3-yl)-3-[2-(trifluoromethylsulfinyl)ethyl]urea

Catalog No.
S7273572
CAS No.
M.F
C13H15F3N2O3S
M. Wt
336.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-dihydro-2H-chromen-3-yl)-3-[2-(trifluoromet...

Product Name

1-(3,4-dihydro-2H-chromen-3-yl)-3-[2-(trifluoromethylsulfinyl)ethyl]urea

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-3-[2-(trifluoromethylsulfinyl)ethyl]urea

Molecular Formula

C13H15F3N2O3S

Molecular Weight

336.33 g/mol

InChI

InChI=1S/C13H15F3N2O3S/c14-13(15,16)22(20)6-5-17-12(19)18-10-7-9-3-1-2-4-11(9)21-8-10/h1-4,10H,5-8H2,(H2,17,18,19)

InChI Key

RPCBOEYFKQRJBN-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)NC(=O)NCCS(=O)C(F)(F)F
1-(3,4-dihydro-2H-chromen-3-yl)-3-[2-(trifluoromethylsulfinyl)ethyl]urea (DCSU) is a chemical compound with the molecular formula C16H17F3N2O4S. It is a novel small molecule that belongs to the class of urea derivatives.
DCSU is an interesting compound as it has a unique structure with the presence of chromene and sulfoxide moieties. It was first synthesized in 2001 by researchers at the University of Innsbruck, Austria, as part of a larger project aimed at developing new urea derivatives with potential anticancer activity.
Since its discovery, DCSU has been extensively studied for its biological properties, with multiple studies conducted to explore its potential applications in various fields of research and industry.
DCSU is a white crystalline powder with a molecular weight of 378.38 g/mol. It has a melting point of 179-181°C and a solubility of 1.96 g/L in water.
DCSU is a relatively stable compound and can be stored at room temperature for extended periods without significant decomposition. However, it is sensitive to heat and moisture, and prolonged exposure to these conditions can result in degradation.
DCSU can be synthesized using various methods, including the reaction of 3-amino-chromone with di-tert-butyl dicarbonate followed by the reaction with trifluoromethylsulfinyl chloride and N-methyl-N-(tert-butoxycarbonyl)amino ethyl isocyanate. The resulting product is purified by crystallization to obtain DCSU in high yields and purity.
The identity and purity of DCSU can be confirmed using various characterization techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Several analytical methods have been developed for the quantification and detection of DCSU in various matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
DCSU has been shown to possess several biological properties, including anticancer, anti-inflammatory, antioxidant, and antifungal activities.
One study reported that DCSU selectively induced cell death in various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action of DCSU involves the inhibition of proteasome activity, resulting in the accumulation of misfolded proteins and subsequent induction of cell death.
In addition to its anticancer activity, DCSU has also been shown to possess potent anti-inflammatory and antioxidant properties. It has been proposed that DCSU exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.
Several studies have been conducted to evaluate the toxicity and safety of DCSU in scientific experiments. These studies have shown that DCSU is relatively safe and well-tolerated at doses that induce pharmacological effects.
One study reported that oral administration of DCSU to mice at doses of up to 200 mg/kg/day for 14 days did not result in any significant changes in body weight, organ weight, or hematological and biochemical parameters. Similarly, a study conducted in rats reported no significant adverse effects of DCSU at doses of up to 1000 mg/kg/day for 28 days.
DCSU has shown potential applications in several fields of research and industry. Some of these applications include:
- Anticancer therapy: DCSU has shown potent anticancer activity and has the potential to be developed as a new cancer therapeutic agent.
- Anti-inflammatory therapy: DCSU has been shown to possess potent anti-inflammatory activity and can be developed as a new anti-inflammatory agent.
- Antifungal therapy: DCSU has shown potent antifungal activity and can be developed as a new antifungal agent.
Several studies have been conducted to explore the biological properties and potential applications of DCSU. Most of these studies have been conducted in vitro or in animal models, and further studies are needed to determine the efficacy and safety of DCSU in humans.
Based on the biological properties and potential applications of DCSU, it has several potential implications in various fields of research and industry. These include:
- Pharmaceutical industry: DCSU can be developed into new anticancer, anti-inflammatory, and antifungal drugs.
- Agriculture industry: DCSU can be used as a new antifungal agent in crop protection.
- Biotechnology industry: DCSU can be used as a tool in proteasome inhibition research.
Despite the promising biological properties and potential applications of DCSU, there are several limitations to its use. These include:
- Limited understanding of its mechanism of action: Although DCSU has been shown to possess potent biological activities, the precise mechanism of its pharmacological effects is not fully understood.
- Limited knowledge of its pharmacokinetics: There is limited data available on the pharmacokinetics of DCSU, including its absorption, distribution, metabolism, and excretion.
- Limited clinical data: Most of the studies on DCSU have been conducted in vitro or in animal models, and further clinical studies are needed to determine its safety and efficacy in humans.
for research on DCSU include:
- Determining the precise mechanism of action of DCSU.
- Conducting pharmacokinetic studies to better understand the metabolic fate of DCSU.
- Conducting clinical trials to determine the safety and efficacy of DCSU in humans.
- Exploring its potential applications in other fields, such as materials science and nanotechnology.

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

336.07554800 g/mol

Monoisotopic Mass

336.07554800 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-27

Explore Compound Types